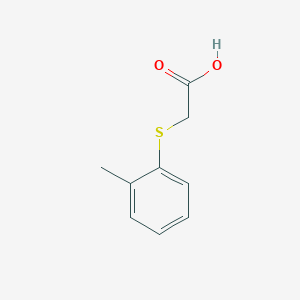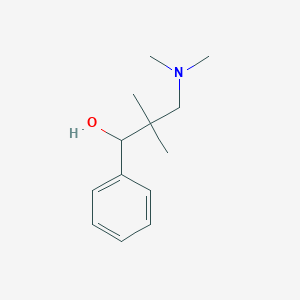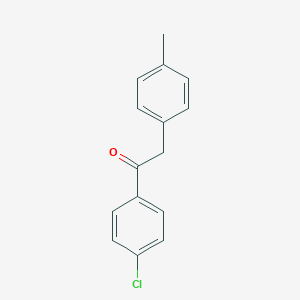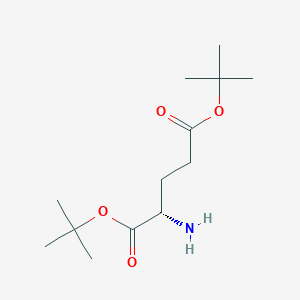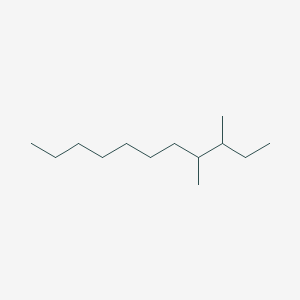
3,4-Dimethylundecane
説明
3,4-Dimethylundecane is a chemical compound with the molecular formula C13H28 . It has an average mass of 184.361 Da and a monoisotopic mass of 184.219101 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 13 carbon atoms with 28 hydrogen atoms attached . The IUPAC Standard InChIKey for this compound is UAMWGOKFGVUDRS-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 184.3614 and its molecular formula of C13H28 . Unfortunately, specific details such as boiling point, melting point, and density are not available from the sources retrieved.科学的研究の応用
3,4-Dimethylpyrazole Phosphate (DMPP) as a Nitrification Inhibitor : This study discusses DMPP, a compound used in agriculture and horticulture to inhibit nitrification, which could potentially share some chemical properties with 3,4-Dimethylundecane. The research highlights DMPP's advantages over other nitrification inhibitors and its role in reducing nitrate leaching and possibly N2O emissions, without negatively impacting methane oxidation in soil (Zerulla et al., 2001).
Biodegradation of Phenolic Mixtures in a Sequencing Batch Reactor : This paper focuses on the biodegradation of substituted phenols, including 3,4-dimethylphenol (3,4DMP), which could offer insights into the biodegradation pathways and environmental impact of structurally related compounds like this compound (Tomei & Annesini, 2008).
Molecular Structure of 3,4-Dimethylenehexa-1,5-diene ([4]Dendralene) : This research paper provides information on the molecular structure of a specific organic compound that may share some characteristics with this compound. Understanding such structures can be crucial in deducing potential applications of similar compounds (Brain et al., 1997).
Biodistribution and Metabolic Profile of 3,4-Dimethylmethcathinone (3,4-DMMC) : Although this study is about a psychoactive substance, the investigation of its biodistribution and metabolic profile in biological systems might provide insights into how similar compounds, such as this compound, could behave in living organisms (Rouxinol et al., 2020).
Low Dose Dimethyl Sulfoxide (DMSO) and its Effects on Cells : This study explores the effects of DMSO, a solvent used in scientific research, on cellular processes. Given that DMSO and this compound are both organic compounds with potential applications in research, insights from this study could be indirectly relevant (Tunçer et al., 2018).
Adsorption of 3,4-Dimethylaniline : This study on the adsorption of 3,4-dimethylaniline using a biochar-titanium dioxide composite might offer insights into the interaction of similar compounds with adsorbents, which could be relevant for understanding the environmental fate or potential applications of this compound (Abodif et al., 2020).
特性
IUPAC Name |
3,4-dimethylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-10-11-13(4)12(3)6-2/h12-13H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMWGOKFGVUDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334002 | |
| Record name | 3,4-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17312-78-6 | |
| Record name | 3,4-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)


